Trimethylolpropane triisostearate

Catalog No.
S1895332
CAS No.
68541-50-4
M.F
C60H116O6
M. Wt
933.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane triisostearate

CAS Number

68541-50-4

Product Name

Trimethylolpropane triisostearate

IUPAC Name

2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate

Molecular Formula

C60H116O6

Molecular Weight

933.6 g/mol

InChI

InChI=1S/C60H116O6/c1-8-60(51-64-57(61)48-42-36-30-24-18-12-9-15-21-27-33-39-45-54(2)3,52-65-58(62)49-43-37-31-25-19-13-10-16-22-28-34-40-46-55(4)5)53-66-59(63)50-44-38-32-26-20-14-11-17-23-29-35-41-47-56(6)7/h54-56H,8-53H2,1-7H3

InChI Key

RKJGFHYCZPZJPE-UHFFFAOYSA-N

SMILES

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C

The exact mass of the compound Trimethylolpropane triisostearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Trimethylolpropane triisostearate (TMPTIS) is a premium synthetic neopentyl polyol ester synthesized from trimethylolpropane and methyl-branched isostearic acid. Characterized by a high molecular weight (933.6 g/mol) and a fully saturated, branched structure, TMPTIS is procured primarily as a high-performance biolubricant base stock and a superior cosmetic emollient. It distinguishes itself from standard natural lipids and simple esters through its exceptional oxidative stability, high viscosity index, and excellent cold-flow properties, making it a critical material for extreme-temperature industrial applications and high-end, non-migrating color cosmetics[1].

Substituting TMPTIS with natural triglycerides or unsaturated synthetic esters (like trimethylolpropane trioleate) introduces severe performance risks in demanding environments. Unsaturated alternatives possess carbon-carbon double bonds that rapidly oxidize and polymerize under thermal stress, drastically reducing lubricant service life[1]. Conversely, replacing TMPTIS with linear saturated esters leads to macrocrystalline stacking at low temperatures, resulting in poor cold-flow properties and phase separation. Furthermore, substituting with standard glycerol-based esters introduces β-hydrogens into the backbone, creating a vulnerability to thermal degradation that the neopentyl structure of TMPTIS specifically avoids[1]. In cosmetic formulations, substituting with lower molecular weight esters leads to unacceptable pigment migration, bleeding, and loss of occlusivity [2].

Oxidative Stability vs. Unsaturated Triesters

TMPTIS demonstrates exceptional resistance to thermal degradation due to its fully saturated isostearate chains, which lack the reactive double bonds found in oleic acid-based alternatives. Pressurized differential scanning calorimetry (PDSC) confirms that TMPTIS achieves significantly higher oxidation onset temperatures (OT) and peak temperatures (PT) compared to unsaturated analogs like trimethylolpropane trioleate (TMP-OA) and natural high-oleic sunflower oil[1].

Evidence DimensionOxidation onset temperature (OT)
Target Compound DataFully saturated branched chains yielding delayed oxidation onset
Comparator Or BaselineTrimethylolpropane trioleate (TMP-OA) and high-oleic sunflower oil
Quantified DifferenceComplete elimination of C=C double bonds, preventing rapid oxidative polymerization at elevated temperatures
ConditionsPressurized differential scanning calorimetry (PDSC) under dry air at 200 psi

Essential for procuring base stocks for high-temperature lubricants where oxidative polymerization must be prevented to ensure long service life.

Viscosity Index and Cold Flow vs. Polyalphaolefins (PAO)

The highly branched methyl structure of the isostearate chains in TMPTIS disrupts macrocrystalline stacking, providing an optimal balance of high viscosity and excellent low-temperature fluidity. Tribological and physicochemical analyses reveal that TMPTIS exhibits a higher viscosity index and superior (lower) cold flow properties when compared directly to industry-standard polyalphaolefins (PAO) and natural lipid basestocks [1].

Evidence DimensionViscosity Index and Cold Flow Properties
Target Compound DataHigh VI with suppressed macrocrystalline stacking at low temperatures
Comparator Or BaselinePolyalphaolefin (PAO) base oils and high-oleic sunflower oil
Quantified DifferenceSuperior viscosity-temperature stability and lower pour point than standard PAO benchmarks
ConditionsRheological profiling for biolubricant basestock evaluation

Allows formulators to replace conventional synthetic PAOs with a bio-based ester that performs reliably across a wider operational temperature range.

Backbone Thermal Resistance vs. Natural Triglycerides

Unlike natural triglycerides which feature a glycerol backbone containing β-hydrogens, TMPTIS is built on a neopentyl-like trimethylolpropane core. The absence of β-hydrogens in the TMPTIS backbone eliminates the primary pathway for thermal β-elimination degradation [1]. This structural advantage prevents the rapid breakdown and acid formation that typically plagues natural lipids when subjected to high thermal stress.

Evidence DimensionStructural vulnerability to thermal degradation
Target Compound Data0 β-hydrogens in the trimethylolpropane core
Comparator Or BaselineNatural triglycerides (contain thermally unstable β-hydrogens)
Quantified DifferenceComplete elimination of the β-elimination degradation pathway
ConditionsHigh-temperature industrial operating environments

Justifies the higher procurement cost of synthetic neopentyl esters over natural oils for applications requiring extreme thermal durability.

Formulation Stability and Migration Control vs. Low-MW Esters

In cosmetic formulations, the high molecular weight (933.6 g/mol) and bulky, branched architecture of TMPTIS provide a highly substantive, non-migrating film. Compared to common low-molecular-weight esters like isopropyl myristate (MW 270.5 g/mol), TMPTIS significantly reduces skin migration and pigment bleed[1]. This physical anchoring makes it an ideal occlusive emollient and pigment wetter for solid color cosmetics[2].

Evidence DimensionMolecular weight and migration potential
Target Compound DataMW 933.6 g/mol (Non-migrating, highly substantive)
Comparator Or BaselineIsopropyl myristate (MW 270.5 g/mol)
Quantified Difference~3.45x higher molecular weight, resulting in arrested capillary migration in cosmetic films
ConditionsSolid lipid formulations (e.g., lipsticks, eye contours) on human skin

Critical for cosmetic chemists selecting base oils to prevent pigment bleeding and improve the wear-time of premium color cosmetics.

High-Temperature Biolubricants and Greases

Directly follows from the delayed oxidation onset and lack of beta-hydrogens in the neopentyl backbone. TMPTIS is ideal for eco-friendly industrial lubricants operating under extreme pressure where oxidative polymerization must be strictly avoided [1].

Premium Non-Bleeding Color Cosmetics

Directly follows from the compound's high molecular weight and non-migrating properties. It is heavily utilized in lipsticks and eye-contour products to maintain sharp pigment boundaries and impart a high-gloss, non-tacky finish [2].

Wide-Temperature-Range Metalworking Fluids

Directly follows from the high viscosity index and disrupted macrocrystalline stacking. TMPTIS ensures consistent fluid performance from cold starts to high-friction heating without phase separation or crystallization [1].

Physical Description

Liquid

XLogP3

25.3

UNII

Y32A6D7C6L

Other CAS

68541-50-4

Wikipedia

Trimethylolpropane triisostearate

Use Classification

Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Synthetic dye and pigment manufacturing
Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Last modified: 07-21-2023

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